2,2,5-Trimethylcyclopentanone

概要

説明

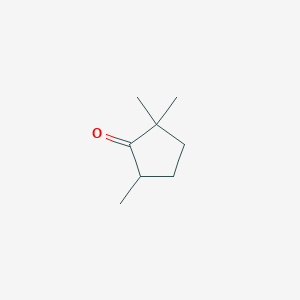

2,2,5-Trimethylcyclopentanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclopentanone, characterized by the presence of three methyl groups at the 2 and 5 positions of the cyclopentane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2,2,5-Trimethylcyclopentanone can be synthesized through several methods:

Oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid: This method involves the oxidation of the hydroxy acid using lead dioxide in sulfuric acid.

Hydrogenation of 2,4,4-trimethyl-2-cyclopentenone: This process involves the hydrogenation of the cyclopentenone derivative under specific conditions.

Clemmensen Reduction of Dimethyldihydroresorcinol: This method involves the reduction of dimethyldihydroresorcinol using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

2,2,5-Trimethylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

1.1. Fragrance Industry

2,2,5-Trimethylcyclopentanone is utilized as a fragrance ingredient due to its pleasant odor profile. It is often employed in perfumes and personal care products to impart a fresh and floral scent. The compound's stability and low toxicity make it suitable for cosmetic formulations.

Table 1: Fragrance Applications of this compound

| Product Type | Application |

|---|---|

| Perfumes | Used as a base note for floral fragrances |

| Personal Care Products | Incorporated in lotions and creams |

| Household Products | Added to air fresheners and cleaning agents |

1.2. Solvent Properties

Due to its solvent capabilities, this compound is used in various industrial applications where it serves as a medium for chemical reactions or as a solvent for other compounds.

2.1. Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research demonstrated that the compound showed significant inhibition rates against K562 leukemia cells at concentrations as low as 25 μg/mL .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| K562 (Leukemia) | 25 | 43 |

| MCF-7 (Breast) | Varies | Significant |

| A2780 (Ovarian) | Varies | Significant |

2.2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the expression of COX-2 proteins, which are involved in inflammatory processes . This property suggests potential therapeutic applications in treating inflammatory diseases.

3.1. Biodegradability

Research indicates that this compound can biodegrade into non-toxic substances under certain conditions . This characteristic makes it an attractive candidate for use in environmentally friendly formulations.

Safety Assessment

The safety profile of this compound has been critically evaluated in toxicological studies. It is classified as having low acute toxicity with no significant mutagenic or genotoxic activity observed in standard assays . Additionally, minimal skin irritation was noted at current usage levels.

Table 3: Toxicological Profile of this compound

| Toxicity Type | Findings |

|---|---|

| Acute Toxicity | Low |

| Mutagenicity | Negative in bacterial assays |

| Skin Irritation | Minimal evidence at current levels |

作用機序

The mechanism of action of 2,2,5-Trimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through its structural properties, which allow it to participate in various chemical reactions and biological processes.

類似化合物との比較

2,2,5-Trimethylcyclopentanone can be compared with other similar compounds, such as:

2,2,4-Trimethylcyclopentanone: Similar in structure but with different methyl group positions, leading to variations in reactivity and applications.

2,4,4-Trimethylcyclopentanone: Another isomer with distinct chemical properties and uses.

Cyclopentanone: The parent compound, which lacks the methyl groups and has different reactivity and applications.

Uniqueness

This compound is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.

生物活性

2,2,5-Trimethylcyclopentanone (C8H14O) is a cyclic ketone with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity has been explored in several studies, highlighting its potential applications in pharmacology and toxicology.

- Chemical Formula : C8H14O

- Molecular Weight : 142.20 g/mol

- CAS Number : 138297

Structural Characteristics

The compound features a cyclopentanone ring with three methyl groups attached at the 2 and 5 positions. This unique arrangement contributes to its chemical reactivity and biological properties.

Antifungal Properties

Recent studies have indicated that this compound exhibits antifungal activity. For instance, research on volatile organic compounds (VOCs) produced by endophytic fungi demonstrated that certain derivatives of this compound can inhibit the growth of pathogenic fungi such as Colletotrichum acutatum. The inhibition percentage of mycelial growth was measured under various conditions, showcasing the compound's potential as a natural antifungal agent .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. One notable study investigated its impact on breast cancer cell lines using the MTT assay to measure cell viability. The results indicated varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 (μg/mL) | Viability at 1000 μg/mL (%) |

|---|---|---|

| MDA-MB-231 | 121.1 | 16 |

| MCF-7 | 139.3 | 67.4 |

| BT-474 | Not specified | 43.9 |

The findings suggest that while the compound shows promise against certain aggressive cancer cell lines, it exhibits lower efficacy against others .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells via oxidative stress pathways or by disrupting cellular signaling processes .

Safety and Toxicology

Toxicological assessments indicate that cyclopentanones, including this compound, possess low acute toxicity. Studies have shown no significant mutagenic or genotoxic effects in bacterial and mammalian cell assays. Moreover, developmental toxicity has not been observed at current usage levels, making it a candidate for further exploration in therapeutic contexts .

特性

IUPAC Name |

2,2,5-trimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-5-8(2,3)7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJHOYYJYPCTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347808 | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4573-09-5 | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trimethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5-Trimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。